N-(4-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine derivative featuring a 4-ethylphenyl group at the carboxamide position and a 4-(trifluoromethyl)benzyl substituent at the 1-position of the pyridine ring. The para-substituted trifluoromethyl group enhances metabolic stability, while the ethyl group may improve membrane permeability .
Properties
IUPAC Name |
N-(4-ethylphenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c1-2-15-5-10-19(11-6-15)26-21(29)17-7-12-20(28)27(14-17)13-16-3-8-18(9-4-16)22(23,24)25/h3-12,14H,2,13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECWELXXWSNXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Dihydropyridine ring
- Functional Groups : Carboxamide, trifluoromethyl, and ethylphenyl substituents
- Molecular Formula : C20H20F3N2O2
- Molecular Weight : 378.38 g/mol
1. Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines, including J774A.1 and THP-1 cells. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
Table 1: Summary of Anti-inflammatory Effects
| Cell Line | Cytokine Inhibition | Mechanism | Reference |
|---|---|---|---|
| J774A.1 | IL-6, TNF-α | NF-κB pathway inhibition | |
| THP-1 | IL-6 | NF-κB pathway inhibition |
2. Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating its potential as an anticancer agent.
Table 2: Cytotoxicity Data
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways via caspase activation.
These mechanisms were elucidated through flow cytometry and Western blot analyses in various studies.
Case Study 1: Acute Lung Injury Model
In a model of acute lung injury (ALI), the administration of this compound significantly reduced inflammatory markers and improved survival rates in LPS-induced sepsis mice. Histological examination revealed reduced pulmonary edema and macrophage infiltration.
Case Study 2: Cancer Treatment
A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent decrease in cell viability. The results indicated that the compound could be a promising candidate for further development as an anticancer therapeutic.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a half-life (T½) of approximately 11.8 hours and a bioavailability (F) of 36.3%. These properties are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The following table summarizes critical distinctions between the target compound and two structurally related analogs:
Structural Implications:
- Trifluoromethyl Position : The target compound’s para-substituted trifluoromethyl group (vs. meta in ) likely enhances steric and electronic complementarity to hydrophobic binding pockets .
- Core Heterocycle : The furopyridine core in introduces ring strain and conjugation differences, possibly affecting redox stability and π-π stacking interactions .
Pharmacokinetic and Pharmacodynamic Comparisons
Hypothesized Properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
